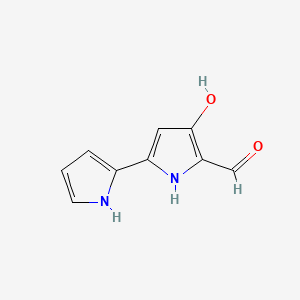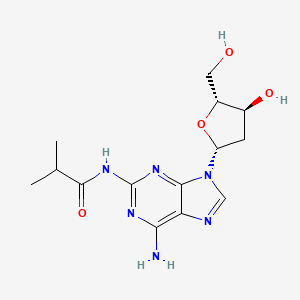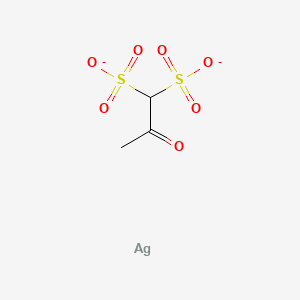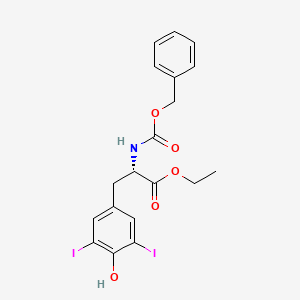![molecular formula C14H14O3 B564155 [1,1-Biphenyl]-3-ol,4,6-dimethoxy- CAS No. 103594-25-8](/img/structure/B564155.png)
[1,1-Biphenyl]-3-ol,4,6-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,1-Biphenyl]-3-ol,4,6-dimethoxy-” is a derivative of biphenyl . Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or BP, is an organic compound that forms colorless crystals . Compounds containing the functional group consisting of biphenyl less one hydrogen may use the prefixes xenyl or diphenylyl .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves the Grignard reaction . For instance, phenyl magnesium bromide and benzophenone can react to form triphenylmethanol . In another study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The molecular formula of biphenyl is C12H10 .Chemical Reactions Analysis
Biphenyl can undergo various chemical reactions. For instance, it can be chlorinated industrially to a mixture, polychlorinated biphenyl (PCB), which was once widely used in paper coatings and as a lubricant and a heat-transfer fluid .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .Safety And Hazards
Zukünftige Richtungen
The future directions for the research and application of biphenyl derivatives are vast. For instance, in the field of cancer immunotherapy, small molecule agents targeting the PD-1 checkpoint pathway are being actively pursued . In environmental remediation, graphitic carbon nitride (g-C3N4), a promising material for photocatalytic activities, is being explored for the efficient photodegradation of antibiotics .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-5-phenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-14(17-2)12(15)8-11(13)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNBCAQUPLXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1-Biphenyl]-3-ol,4,6-dimethoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

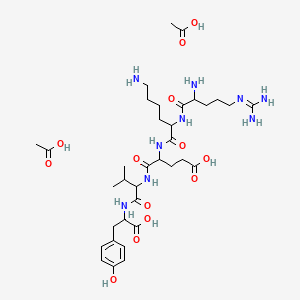
![3-[(1E)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B564073.png)
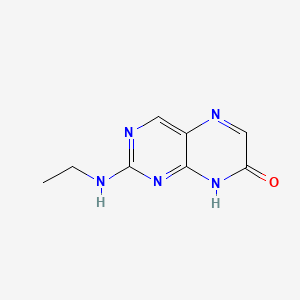
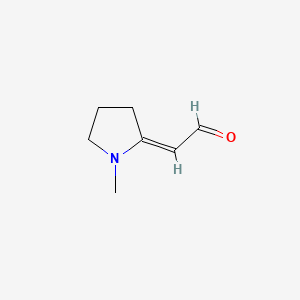
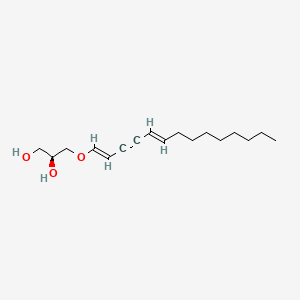
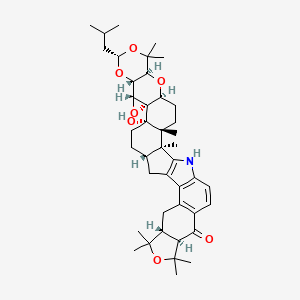

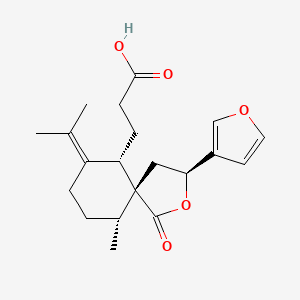
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
